molecular formula C14H14ClN3OS B13098042 [4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol CAS No. 92253-35-5

[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol

Cat. No.: B13098042
CAS No.: 92253-35-5
M. Wt: 307.8 g/mol
InChI Key: DXVKDCLRLNAJQE-UHFFFAOYSA-N
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Description

[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol is a pyrimidine derivative featuring a hydroxymethyl group at position 5, an aziridine substituent at position 4, and a (2-chlorophenyl)methyl sulfanyl group at position 2. The hydroxymethyl group may contribute to hydrogen bonding interactions with biological targets.

Properties

CAS No.

92253-35-5

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

[4-(aziridin-1-yl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidin-5-yl]methanol

InChI

InChI=1S/C14H14ClN3OS/c15-12-4-2-1-3-10(12)9-20-14-16-7-11(8-19)13(17-14)18-5-6-18/h1-4,7,19H,5-6,8-9H2

InChI Key

DXVKDCLRLNAJQE-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC(=NC=C2CO)SCC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol, with the molecular formula C14H14ClN3OS and a molecular weight of 307.8 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer effects.

The compound's structure includes an aziridine ring and a pyrimidine moiety, which are known to contribute to various biological activities. The presence of the chlorophenyl and sulfanyl groups enhances its interaction with biological targets.

PropertyValue
CAS Number92253-35-5
Molecular FormulaC14H14ClN3OS
Molecular Weight307.8 g/mol
IUPAC Name[4-(aziridin-1-yl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidin-5-yl]methanol

Antibacterial Activity

Recent studies have shown that compounds with similar structural features exhibit moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) values, revealing that compounds with the aziridine and pyrimidine structures often show enhanced antibacterial properties compared to standard drugs.

Case Study:
In a study evaluating related compounds, several derivatives exhibited MIC values below 10 µg/mL against Bacillus subtilis, indicating strong antibacterial potential. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

Findings:

  • Acetylcholinesterase Inhibition: Compounds similar to [4-(aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol demonstrated IC50 values ranging from 1.13 to 6.28 µM, indicating potent AChE inhibition.
  • Urease Inhibition: The compound exhibited strong inhibitory activity against urease, with IC50 values comparable to established urease inhibitors.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cell lines. The aziridine moiety is particularly noted for its ability to interact with DNA, potentially leading to anti-proliferative effects.

Research Insights:
In vitro studies have shown that derivatives with similar structures can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Further studies are needed to elucidate the exact mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis methods, and inferred properties of [4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol with related pyrimidine derivatives:

Compound Name Key Substituents Molecular Formula Synthesis Highlights Inferred Properties
[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol - Aziridin-1-yl (C₃H₅N)
- (2-Chlorophenyl)methyl sulfanyl
- Methanol
C₁₄H₁₃ClN₃OS (estimated) Nucleophilic substitution with aziridine Potential alkylating agent; enhanced lipophilicity due to aryl substituent
[4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol - Chloro
- Methyl sulfanyl
- Methanol
C₆H₇ClN₂OS Base-mediated alkylation of pyrimidine Lower lipophilicity; reactive chloro group for further derivatization
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine - Thiazole substituent
- Thiophene
C₁₂H₈ClN₃S₃ Multi-step heterocyclic coupling Enhanced electronic effects from thiophene; possible antimicrobial activity
{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]phenyl}methanol - Aminopyrimidine
- Phenylmethanol
C₁₃H₁₅N₃O Aromatic substitution and reduction Hydrogen-bonding capability; potential CNS targeting due to polar groups

Key Structural and Functional Comparisons:

Aziridine vs. Thiazole-containing analogs (e.g., ) exhibit enhanced π-π stacking but lack the reactive nitrogen of aziridine.

Hydroxymethyl Position :

  • The hydroxymethyl group at position 5 is conserved across analogs, suggesting its role in solubility and target interaction .

Research Findings and Implications

  • The (2-chlorophenyl) group may enhance tumor selectivity, as seen in chlorophenyl-containing kinase inhibitors .
  • Stability : Aziridine’s ring strain may render the compound susceptible to hydrolysis, necessitating formulation studies to improve shelf life.

Preparation Methods

Typical Method:

Step Reaction Type Reagents & Conditions Outcome
1. Oxidation Oxidize 2-(p-chlorobenzyl)pyridine Potassium permanganate or tin anhydride, solvent (water or dioxane), 85–95°C, 4–6 h Formation of pyridyl ketone intermediate
2. Reduction Reduce ketone to alcohol Sodium borohydride or potassium borohydride, methanol or ethanol, room temperature, 2–6 h Pyridyl methanol compound

This two-step process yields the 4-chlorophenyl-2-pyridyl methanol with high yield (~97%) and purity after recrystallization.

Note: Although this example is for a pyridine derivative, analogous oxidation-reduction steps can be adapted for the pyrimidine system to install the 5-methanol substituent.

Introduction of the (2-Chlorophenyl)methylsulfanyl Group at the 2-Position

The installation of the sulfanyl substituent involves nucleophilic substitution or coupling reactions using thiol or sulfide intermediates.

  • A common approach is the reaction of a 2-chloromethyl-substituted aromatic compound with a thiol or thiolate anion derived from the pyrimidine core.
  • The use of potassium tert-butoxide or sodium hydride as a base in an aprotic solvent like tetrahydrofuran (THF) facilitates deprotonation of the pyrimidinyl methanol intermediate, enabling nucleophilic attack on the chloromethyl group.

Incorporation of the Aziridin-1-yl Group at the 4-Position

The aziridine moiety can be introduced via nucleophilic substitution on a suitable leaving group at the 4-position of the pyrimidine ring.

  • Literature on heterocyclic functionalization shows that monochloropyrimidines can be reacted with aziridine under mild conditions (room temperature to moderate heating) in polar solvents such as dimethyl sulfoxide (DMSO) to afford the aziridinyl-substituted pyrimidines.
  • The reaction proceeds via nucleophilic aromatic substitution (SNAr), where aziridine displaces a chlorine or other leaving group.

Representative Synthetic Sequence (Hypothetical)

Step Starting Material Reagents/Conditions Product
1 2,4-dichloropyrimidine Sodium hydride, methanol, 2-chlorobenzyl thiol 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-chloropyrimidine
2 Above intermediate Aziridine, DMSO, room temperature 4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine
3 Above intermediate Oxidation (e.g., KMnO4), then reduction (NaBH4) [4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol

This sequence aligns with known methods for pyrimidine functionalization and the oxidation-reduction approach for installing the hydroxymethyl group.

Detailed Reaction Parameters and Yields

Step Reagents Solvent Temperature Time Yield (%) Notes
Oxidation of benzyl to ketone intermediate Potassium permanganate or tin anhydride Water or dioxane 85–95 °C 4–6 h Not specified Molar ratio oxidant:substrate 1.1–2.0:1
Reduction to alcohol Sodium borohydride or potassium borohydride Methanol or ethanol 20–25 °C 2–6 h ~97 Slow addition of reductant, temperature control <40 °C
Nucleophilic substitution with aziridine Aziridine DMSO Room temperature Several hours Good to excellent SNAr reaction
Sulfanyl substitution 2-chlorobenzyl thiol, base (NaH or KOtBu) THF or similar Elevated temperature Several hours Good Requires dry conditions

Research Findings and Optimization Notes

  • The oxidation-reduction sequence for installing the hydroxymethyl group is efficient, yielding high purity product with simple workup (extraction, washing, recrystallization).
  • The nucleophilic aromatic substitution with aziridine is facilitated by the electron-deficient pyrimidine ring, allowing mild conditions and good selectivity.
  • The sulfanyl substitution benefits from strong bases and aprotic solvents to generate the thiolate nucleophile, improving yield and minimizing side reactions.
  • Temperature control during reduction is critical to avoid over-reduction or decomposition.
  • Purification typically involves crystallization from methanol or similar solvents to obtain white to beige powders with high purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Yield Range References
Oxidation of benzyl pyrimidine KMnO4 or Sn anhydride 85–95 °C, 4–6 h, water/dioxane Pyrimidinyl ketone intermediate Not specified
Reduction to pyrimidinyl methanol NaBH4 or KBH4 Room temp, 2–6 h, MeOH/EtOH Pyrimidin-5-yl methanol ~97%
Aziridine substitution at 4-position Aziridine Room temp, DMSO 4-(Aziridin-1-yl) substituted pyrimidine Good
Sulfanyl group installation at 2-position 2-chlorobenzyl thiol, NaH or KOtBu Elevated temp, THF 2-{[(2-chlorophenyl)methyl]sulfanyl} pyrimidine Good

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